2-(1,2-oxazol-4-yl)ethane-1-thiol
Description
Properties
CAS No. |
2302221-11-8 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Conditions for Thiolation via Nucleophilic Substitution
| Precursor | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(2-Bromoethyl)isoxazole | Thiourea | Ethanol | 2–4 | ~88 |
| 4-(2-Chloroethyl)isoxazole | NaSH | DMF | 6 | 72 |
Cyclocondensation Strategies for Isoxazole-Thiol Hybrids
Direct construction of the isoxazole ring with an integrated thiol-functionalized side chain offers a streamlined alternative. Patent WO2003006442A1 describes the synthesis of 1,3-oxazole-2-thiol via reaction of glycolaldehyde derivatives with thiocyanates under acidic conditions. Adapting this method, 2-(1,2-oxazol-4-yl)ethane-1-thiol could be synthesized by:
Thiocyanation of Glycolaldehyde Derivatives
-
Starting Material : Glycolaldehyde diethylacetal or dimer.
-
Reagents : Potassium thiocyanate (1.5–2.0 equiv) and HCl (2.0 equiv).
-
Conditions : Reflux in acetonitrile or isopropanol for 4–6 hours.
The reaction proceeds through acid-catalyzed cyclization, where thiocyanate acts as both a sulfur and nitrogen source (Fig. 2). This one-pot method avoids multi-step functionalization, though regioselectivity must be controlled to ensure thiol incorporation at the 4-position.
Table 2: Thiocyanation Reaction Parameters
| Glycolaldehyde Derivative | Thiocyanate | Acid | Solvent | Yield (%) |
|---|---|---|---|---|
| Diethylacetal | KSCN | HCl | Acetonitrile | 85 |
| Dimer | NH₄SCN | H₂SO₄ | Isopropanol | 78 |
Thiol-ene Click Chemistry for Late-stage Functionalization
Recent advances in photoredox catalysis enable thiol-ene reactions, offering a modular route to introduce thiols into unsaturated precursors. A FeCl₃-catalyzed protocol (PMC6868899) demonstrates thiolation of alkenes using disulfides under visible light. Applied to 4-vinyl-1,2-oxazole, this method could yield the target compound via radical addition (Fig. 3).
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
2-(1,2-Oxazol-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the oxazole ring can interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Heterocyclic Thiols
Key Observations :
- Ring Aromaticity: The 1,2-oxazole in the target compound is aromatic, enhancing stability compared to non-aromatic 1,3,4-oxadiazoles .
Table 2: Reaction Conditions for Selected Compounds
Research Findings and Gaps
- Structural Analysis : Crystallographic data for this compound is lacking, but tools like SHELXL and WinGX could resolve its conformation and packing .
- Reactivity Studies: Further investigations into its metal-binding affinity (e.g., with Au or Hg) are warranted, building on known thiol coordination chemistry .
- Synthetic Optimization : Modular approaches, such as fragment coupling (as in ), could streamline synthesis .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(1,2-oxazol-4-yl)ethane-1-thiol, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : Nucleophilic substitution is a common approach for thiol synthesis. For example, reacting 1,2-oxazol-4-yl ethane derivatives with thiolating agents (e.g., thiourea or NaSH) under basic conditions (e.g., NaOH/ethanol) can yield the target compound. Over-alkylation is a key challenge; controlled stoichiometry and low temperatures (0–5°C) are critical. Purification via fractional distillation or column chromatography may be required to isolate the product .
- Optimization : Use continuous flow reactors to enhance reaction control and reduce side reactions. Monitor reaction progress with TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the thiol (-SH) proton (δ ~1.5–2.5 ppm) and oxazole ring protons (δ ~7.0–8.5 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (C₅H₇NOS, MW 129.18 g/mol) using ESI-MS or GC-MS .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .
Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?
- Stability Challenges : Thiol groups are prone to oxidation, forming disulfides.
- Best Practices : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions. Monitor purity via HPLC periodically .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Approach : Perform DFT calculations to map electron density around the thiol and oxazole moieties. Use docking software (e.g., AutoDock) to simulate interactions with cysteine-rich proteins. Validate predictions with mutagenesis studies on target enzymes .
- Data Interpretation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
Q. What experimental strategies can resolve contradictions in reported biological activity data for thiol-containing analogs?
- Root Causes : Variability in purity, assay conditions (e.g., redox buffers), or off-target effects.
- Resolution :
- Standardize compound purity (>95% by HPLC) across studies.
- Use redox-inert buffers (e.g., Tris-HCl with EDTA) in bioassays.
- Perform knockdown/rescue experiments to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
- Design :
- Synthesize analogs with modified oxazole substituents (e.g., methyl, halogen) or extended ethane linkers.
- Test in vitro against target enzymes (e.g., cysteine proteases) and assess cytotoxicity.
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
